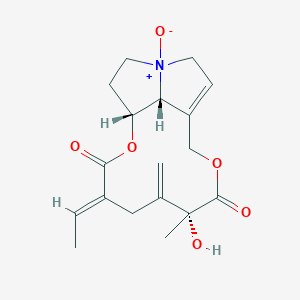

Seneciphylline N-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Seneciphylline N-oxide is a pyrrolizidine alkaloid N-oxide derived from the plant genus Senecio, particularly from Senecio erucifolius. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound is a dehydrogenation product of senecionine N-oxide and is primarily found in the roots of Senecio species .

准备方法

Synthetic Routes and Reaction Conditions: Seneciphylline N-oxide can be synthesized through the oxidation of seneciphylline using hydrogen peroxide. The reaction typically involves the use of 30% hydrogen peroxide under controlled conditions to ensure the selective oxidation of the tertiary amine to the N-oxide .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar principles as laboratory synthesis. The process involves the extraction of seneciphylline from plant sources, followed by its oxidation using hydrogen peroxide. The reaction conditions are optimized to maximize yield and purity .

化学反应分析

Types of Reactions: Seneciphylline N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other derivatives.

Reduction: Reduction of the N-oxide group back to the parent alkaloid, seneciphylline.

Substitution: Nucleophilic substitution reactions can occur at the N-oxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Further oxidized derivatives of seneciphylline.

Reduction: Seneciphylline.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Seneciphylline N-oxide has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the study of pyrrolizidine alkaloids.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential hepatotoxic effects and its role in liver diseases.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .

作用机制

Seneciphylline N-oxide exerts its effects primarily through its biotransformation in the liver. The compound is reduced to seneciphylline, which is then metabolically activated to form reactive pyrrole-protein adducts. These adducts can bind to cellular proteins and DNA, leading to hepatotoxicity. The primary molecular targets include liver enzymes involved in detoxification pathways .

相似化合物的比较

- Senecionine N-oxide

- Retrorsine N-oxide

- Lycopsamine N-oxide

- Adonifoline

Comparison: Seneciphylline N-oxide is unique due to its specific dehydrogenation product formation from senecionine N-oxide. While other pyrrolizidine alkaloid N-oxides share similar toxicological profiles, this compound is distinct in its structural features and specific biological activities. For instance, senecionine N-oxide and retrorsine N-oxide are also hepatotoxic but differ in their metabolic pathways and the extent of their toxic effects .

属性

CAS 编号 |

38710-26-8 |

|---|---|

分子式 |

C18H23NO6 |

分子量 |

349.4 g/mol |

IUPAC 名称 |

(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1 |

InChI 键 |

COHUFMBRBUPZPA-LZUQWOSISA-N |

SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

手性 SMILES |

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

规范 SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

Pictograms |

Acute Toxic; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Seneciphylline N-oxide impact insect feeding behavior?

A1: Research suggests that this compound plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to this compound in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.

Q2: Does the continuous ingestion of this compound have any effect on the insect’s sensory system?

A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in this compound leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on this compound-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].

Q3: Are there insects that specialize in feeding on plants containing this compound?

A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including this compound []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].

Q4: How do invasive and native populations of Senecio vulgaris differ in their this compound content?

A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found this compound to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including this compound, compared to their native counterparts [].

Q5: What analytical techniques are used to identify and quantify this compound in plant and animal samples?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying this compound in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].

Q6: Beyond insects, are there other organisms that interact with this compound in their environment?

A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes this compound as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.

Q7: Has this compound been detected in any products intended for animal consumption?

A7: Concerningly, a study analyzing horse feed discovered the presence of this compound as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。